(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chemical compound with the formula C₁₉H₂₃ClN₂O₂ and a molecular weight of 346.85 g/mol. It is categorized under piperazine derivatives and features a benzyl group attached to the piperazine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders due to its structural properties and biological activities .
Due to its chemical structure, (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride can be a building block for the synthesis of other molecules. Some research explores its use as a starting material for creating new compounds with potential medicinal properties.Source:
These reactions are essential for modifying the compound's structure to optimize its activity and selectivity for biological targets.
(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride exhibits significant biological activity, primarily as a potential ligand for neurotransmitter receptors. Its structural similarity to known psychoactive substances suggests it may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Research indicates that compounds in this class may possess anxiolytic and antidepressant properties, making them candidates for further pharmacological studies .
The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves several steps:
These methods allow for the production of high-purity compounds suitable for biological testing .
The primary applications of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride include:
Interaction studies involving (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride focus on its affinity for various receptors, including:
These studies are crucial for understanding the compound's pharmacodynamics and establishing its therapeutic potential .
Several compounds share structural similarities with (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 876378-16-4 | Contains an amino group instead of a benzyl group. |
Benzyl 3-methylpiperazine-1-carboxylate hydrochloride | 1217831-52-1 | Features a methyl group, altering its steric properties. |
Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | 1217720-49-4 | Contains a different substitution pattern on the piperazine ring. |
Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | 130684982 | Incorporates a cyanomethyl group, affecting polarity and reactivity. |
These compounds differ primarily in their substituents on the piperazine ring, which influences their biological activity and receptor affinity. The unique structure of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride positions it as a valuable candidate for drug development and research .
(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chiral organic compound characterized by a piperazine ring system with specific stereochemical configuration [1]. The compound features a benzyloxycarbonyl protecting group at the nitrogen-1 position of the piperazine ring and a benzyl substituent at the carbon-3 position [2]. The stereochemical designation (R) refers to the absolute configuration at the chiral center located at carbon-3 of the piperazine ring, following the Cahn-Ingold-Prelog priority rules [3].
The molecular structure consists of a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions [1]. The benzyl group attached to carbon-3 creates the stereogenic center that defines the (R)-enantiomer [2]. The carboxylate functionality is protected as a benzyl ester, forming the benzyloxycarbonyl moiety [4]. The hydrochloride salt form enhances the compound's solubility characteristics compared to the free base [3].
The International Union of Pure and Applied Chemistry name for this compound is benzyl (3R)-3-benzyl-1-piperazinecarboxylate hydrochloride [4]. The structural features include aromatic benzyl substituents that contribute to the compound's overall lipophilicity while the piperazine nitrogen atoms provide basic character [1] [2].
The molecular formula of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is C19H23ClN2O2 [1] [2]. The calculated molecular weight is 346.86 grams per mole, which aligns with reported literature values ranging from 346.8 to 346.86 grams per mole [1] [3] [4].
Component | Count | Atomic Weight | Contribution |
---|---|---|---|
Carbon | 19 | 12.011 | 228.21 |
Hydrogen | 23 | 1.008 | 23.18 |
Chlorine | 1 | 35.453 | 35.45 |
Nitrogen | 2 | 14.007 | 28.01 |
Oxygen | 2 | 15.999 | 32.00 |
Total | 346.86 |
The Chemical Abstracts Service registry number for this compound is 1217753-37-1, providing unique identification in chemical databases [2] [4]. The MDL number MFCD11101237 serves as an additional identifier in chemical information systems [3] [4].
The hydrochloride salt form significantly influences the solubility characteristics of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride [5]. The compound demonstrates enhanced solubility in polar solvents compared to its free base form due to the ionic nature of the hydrochloride salt [6].
Benzylpiperazine derivatives, including the parent compound, show insolubility in water, which can be utilized for separation from other hydrochloride salts [6]. The compound exhibits solubility in organic solvents such as chloroform and methanol, with sparingly soluble characteristics in these media [7]. The polar nature introduced by the hydrochloride functionality improves solubility in polar organic solvents while maintaining the lipophilic character contributed by the benzyl substituents [1] [3].
The compound's solubility profile is influenced by the presence of both hydrophilic (piperazine nitrogen atoms, hydrochloride salt) and hydrophobic (benzyl groups) structural elements [2] [4]. Storage recommendations typically specify sealed conditions in dry environments at 2-8°C to maintain stability and prevent moisture absorption [3].
The stability of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is governed by several structural and environmental factors [5]. The benzyl ester functionality is susceptible to hydrolysis under basic conditions, with the rate of hydrolysis influenced by temperature, pH, and the presence of nucleophiles [8].
Chemical stability studies of similar benzyl ester compounds indicate that the hydrolytic stability is affected by the electronic and steric properties of substituents [8]. The piperazine ring system contributes to the overall structural stability through its preferred chair conformation in the solid state [9]. The hydrochloride salt form provides enhanced stability compared to the free base by preventing degradation pathways that may occur at elevated pH values [5].
Thermal stability parameters indicate that the compound should be stored under controlled temperature conditions [3]. The presence of the benzyl protecting group provides stability against nucleophilic attack at the carbamate nitrogen while maintaining reactivity for controlled deprotection when required [7]. Environmental factors such as moisture, light, and elevated temperatures can affect the long-term stability of the compound [3] [5].
The (R) and (S) enantiomers of benzyl 3-benzylpiperazine-1-carboxylate hydrochloride differ in their stereochemical configuration at the carbon-3 position of the piperazine ring . While both enantiomers share identical molecular formulas and molecular weights, they exhibit different three-dimensional spatial arrangements that result in distinct physical and biological properties [12].
The stereochemical differences between the enantiomers manifest in their optical activity properties [12] [13]. Enantiomers rotate plane-polarized light in equal but opposite directions, with the (R)-enantiomer exhibiting dextrorotatory or levorotatory characteristics depending on the specific wavelength and conditions used for measurement [13]. A racemic mixture containing equal amounts of both enantiomers would show no net optical rotation due to the cancellation of individual rotatory effects [13].
Structural analysis reveals that the (S)-enantiomer possesses the opposite absolute configuration at the chiral center, leading to different interactions with chiral environments . The benzyl substituent orientation differs between the two enantiomers, potentially affecting their binding affinities to biological targets and their pharmacokinetic properties [14]. Crystal packing arrangements may also differ between the enantiomers, resulting in distinct crystallographic properties and physical characteristics [12].
The enantiomeric excess and optical purity relationships allow for quantitative determination of the stereochemical composition in mixed samples [13]. These parameters are particularly important for characterizing the stereochemical purity of synthetic preparations and understanding the relationship between structure and activity .
Crystallographic analysis of piperazine-containing compounds reveals important structural information about the solid-state organization of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride [15] [16]. X-ray diffraction studies of related piperazine derivatives demonstrate that the piperazine ring typically adopts a chair conformation in the crystalline state [9] [17].
The crystallographic data for similar benzylpiperazine compounds indicate specific space group symmetries and unit cell parameters that are characteristic of this class of molecules [15]. Crystal structure determinations show that the piperazine ring conformation is influenced by intermolecular hydrogen bonding interactions and crystal packing forces [16] [18].
Single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and torsional angles within the molecular structure [19] [15]. The benzyl substituents and the carboxylate ester functionality contribute to the overall crystal packing through π-π stacking interactions and van der Waals forces [15] [16]. The hydrochloride salt form may exhibit different crystal polymorphs depending on crystallization conditions and solvent systems used [15].
Crystallographic studies of piperazine derivatives reveal that the chair conformation is thermodynamically favored in the solid state, although boat conformations can be observed under specific conditions or when coordinated to metal centers [9] [16]. The crystal structures provide essential information for understanding the three-dimensional arrangement of molecules and their intermolecular interactions [15] [18].
The piperazine ring system in (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride exhibits conformational flexibility that significantly influences the compound's properties [9] [20]. The six-membered piperazine ring can adopt several distinct conformations, including chair, boat, twist-boat, and half-chair forms [9] [21].
The chair conformation represents the most thermodynamically stable arrangement for the piperazine ring, similar to cyclohexane [9] [17]. In this conformation, the nitrogen atoms occupy equatorial or axial positions, affecting the spatial orientation of substituents and the overall molecular geometry [9] [20]. The benzyl substituent at carbon-3 preferentially adopts an equatorial position in the chair conformation to minimize steric interactions [9].
Computational studies using molecular dynamics simulations and density functional theory calculations provide insights into the conformational preferences and energy barriers between different ring conformations [20] [22]. The flexibility of the piperazine ring allows for conformational interconversion, with the chair form being predominant under normal conditions [9] [21].
Nuclear magnetic resonance spectroscopy studies reveal that the conformational equilibrium can be influenced by temperature, solvent effects, and the nature of substituents [9] [21]. In solution, the piperazine ring may exhibit rapid interconversion between conformations, leading to averaged spectroscopic signals [21]. The presence of the benzyl groups and the carboxylate ester functionality affects the conformational preferences through steric and electronic effects [9] [20].